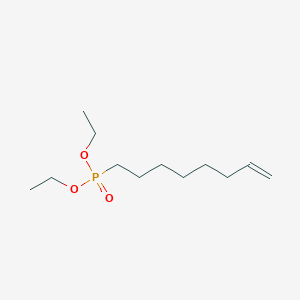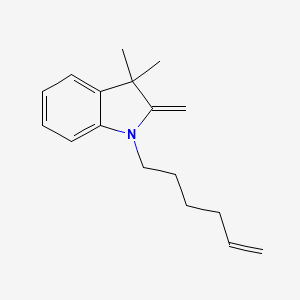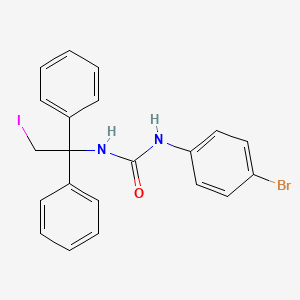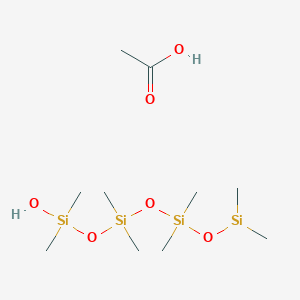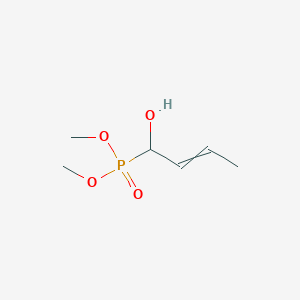
ethyl 2-(N'-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate is a complex organic compound that features multiple functional groups, including ester, thioether, and carbamimidoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-mercaptoacetate with N’-ethoxycarbonylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized solvents can further enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate exerts its effects involves interactions with specific molecular targets. The compound can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include modulation of enzyme activity or interference with signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with different reactivity and applications.
Methyl butyrate: Another ester with distinct properties and uses.
Ethyl benzoate: An aromatic ester with unique characteristics.
Uniqueness
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler esters. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C9H16N2O4S2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
ethyl 2-(N'-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate |
InChI |
InChI=1S/C9H16N2O4S2/c1-3-14-8(12)11-7(10)16-5-6-17-9(13)15-4-2/h3-6H2,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
YJVGCAPYQFPLQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N=C(N)SCCSC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


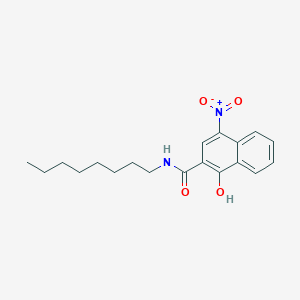
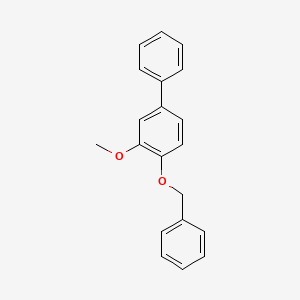
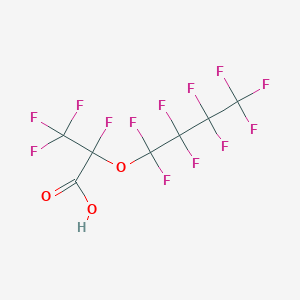
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
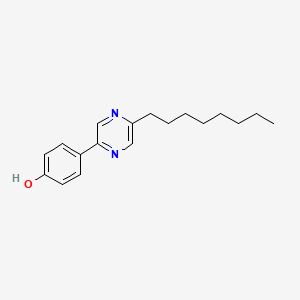
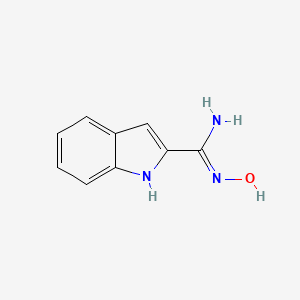
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
